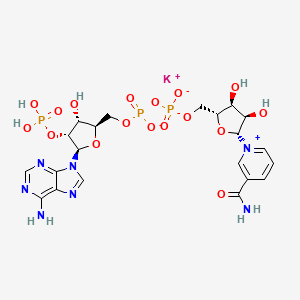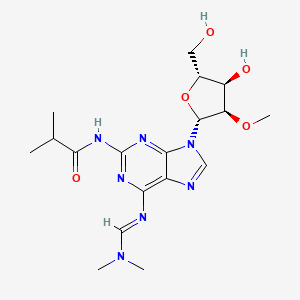![molecular formula C7H5N3O2 B1448295 Ácido 1H-pirazolo[4,3-c]piridina-4-carboxílico CAS No. 1140239-94-6](/img/structure/B1448295.png)
Ácido 1H-pirazolo[4,3-c]piridina-4-carboxílico
Descripción general
Descripción
1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina: Agonistas Selectivos de PPARα
Ácido 1H-pirazolo[4,3-c]piridina-4-carboxílico: los derivados se han identificado como agonistas selectivos para el receptor alfa activado por proliferador de peroxisomas (PPARα) . Este receptor juega un papel crucial en la regulación del metabolismo de los lípidos, y su activación es un objetivo terapéutico para el tratamiento de la dislipidemia. El desarrollo estructural de estos compuestos proporciona información sobre el diseño de nuevas moléculas que pueden usarse potencialmente para controlar las condiciones relacionadas con los trastornos del metabolismo de los lípidos.
Ciencia de Materiales: Materiales Fluorescentes
Las propiedades fotofísicas de los derivados de pirazolopiridina, incluido el This compound, indican su posible uso en el desarrollo de materiales fluorescentes . Estos materiales pueden aplicarse en diversas tecnologías, incluidos los diodos orgánicos emisores de luz (OLED) y los sensores, donde la fluorescencia es una característica deseable.
Farmacología: Diseño y Descubrimiento de Fármacos
Las características estructurales del This compound lo convierten en un andamiaje valioso en el diseño y descubrimiento de fármacos. Su capacidad para unirse selectivamente a PPARα sugiere que podría usarse para desarrollar nuevos agentes farmacológicos con mayor eficacia y menos efectos secundarios para el tratamiento de enfermedades metabólicas .
Mecanismo De Acción
Target of Action
It’s worth noting that pyrazolo-pyridine derivatives have been reported to have a close resemblance with the purine bases adenine and guanine , which are key components of DNA and RNA, and are involved in protein synthesis and regulation.
Mode of Action
It’s known that the steric bulkiness of the substituent on the 1h-pyrazolo-[3,4-b]pyridine ring, the position of the distal hydrophobic tail part, and the distance between the distal hydrophobic tail part and the acidic head part are critical for its agonistic activity .
Biochemical Pathways
Given the structural similarity of pyrazolo-pyridine derivatives to purine bases, it’s plausible that they may interact with biochemical pathways involving dna and rna synthesis and regulation .
Result of Action
Given its structural similarity to purine bases, it’s plausible that it may interact with cellular processes involving dna and rna .
Propiedades
IUPAC Name |
1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-4-3-9-10-5(4)1-2-8-6/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUDAYYNGUNFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-Hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1448212.png)
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1448213.png)
![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)
![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)








![(2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1448232.png)

